Anticancer agent 112
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PT-112 involves the conjugation of a pyrophosphate moiety with a platinum-based compound. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the synthesis involves multiple steps, including the formation of the pyrophosphate ligand and its subsequent coordination to the platinum center .
Industrial Production Methods
Industrial production of PT-112 likely involves large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The production process would also include rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
PT-112 undergoes various chemical reactions, including:
Oxidation: The platinum center can undergo oxidation, which may affect its coordination environment and reactivity.
Reduction: Reduction reactions can also occur, potentially altering the oxidation state of the platinum center.
Substitution: Ligand substitution reactions are common, where the pyrophosphate ligand can be replaced by other ligands under certain conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving PT-112 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized platinum species, while substitution reactions can yield new platinum-ligand complexes .
Scientific Research Applications
PT-112 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study platinum-based anticancer agents and their reactivity.
Biology: Investigated for its effects on cancer cell lines and its ability to induce immunogenic cell death.
Mechanism of Action
PT-112 exerts its effects through a unique hybrid mechanism of action that includes both cytotoxic and immunomodulating effects. The compound induces immunogenic cell death, which triggers an immune response against the tumor. This involves the release of damage-associated molecular patterns (DAMPs) such as ATP and HMGB1, which activate the immune system . Additionally, PT-112 targets specific molecular pathways involved in cancer cell survival and proliferation .
Comparison with Similar Compounds
PT-112 is unique compared to other platinum-based anticancer agents due to its dual mechanism of action. Similar compounds include:
Cisplatin: A widely used platinum-based chemotherapy drug that primarily exerts cytotoxic effects by forming DNA crosslinks.
Carboplatin: Another platinum-based drug with a similar mechanism to cisplatin but with a different side effect profile.
Oxaliplatin: A platinum-based drug used primarily for colorectal cancer, known for its ability to form DNA adducts.
PT-112 stands out due to its ability to induce immunogenic cell death, which is not a characteristic of the other platinum-based drugs mentioned .
Properties
Molecular Formula |
C27H32ClN7O |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
6-chloro-N-[(2-ethyl-3-methylimidazol-4-yl)methyl]-N-methyl-2-[6-methyl-5-[2-(methylamino)ethylamino]pyridin-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C27H32ClN7O/c1-6-26-31-15-19(35(26)5)16-34(4)27(36)21-14-25(33-23-8-7-18(28)13-20(21)23)24-10-9-22(17(2)32-24)30-12-11-29-3/h7-10,13-15,29-30H,6,11-12,16H2,1-5H3 |
InChI Key |
YJFLQKMHIPQYFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1C)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=NC(=C(C=C4)NCCNC)C |
Origin of Product |
United States |
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